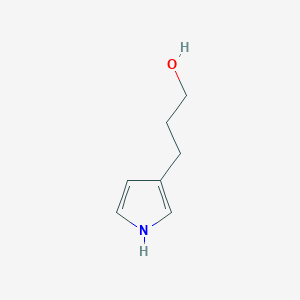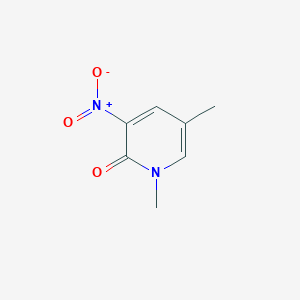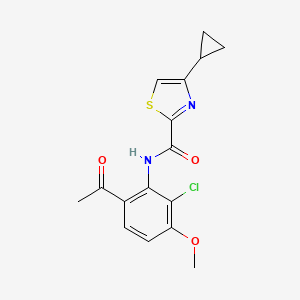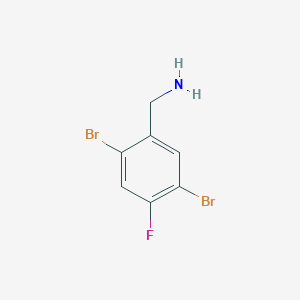
1-Methoxymethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
1-Methoxymethanamine can be synthesized through several methods. One common synthetic route involves the O-alkylation of hydroxylamine derivatives. For example, it can be obtained by O-methylation of acetone oxime followed by hydrolysis of the O-methylated oxime . Another method involves reacting ethyl chloroformate with hydroxylamine, followed by treatment with a methylating agent such as dimethyl sulfate. The N,O-dimethylhydroxylamine is then liberated by acid hydrolysis followed by neutralization .
Analyse Chemischer Reaktionen
1-Methoxymethanamine undergoes various chemical reactions, including oxidation, reduction, and substitution. It is commonly used to form Weinreb amides, which are intermediates in the synthesis of ketones and aldehydes . The compound can react with reagents such as ethyl chloroformate and dimethyl sulfate under specific conditions to yield desired products . Major products formed from these reactions include N,O-dimethylhydroxylamine and its derivatives .
Wissenschaftliche Forschungsanwendungen
1-Methoxymethanamine has a wide range of scientific research applications. In chemistry, it is used as a reagent for the synthesis of Weinreb amides, which are important intermediates in organic synthesis . In biology and medicine, it has been investigated for its potential use as an adjunct to alkylating agents, reversing resistance to chemotherapy, and enhancing radiation therapy . Additionally, it is used in the synthesis of pharmaceuticals and agrochemicals .
Wirkmechanismus
The mechanism of action of methoxymethanamine involves its interaction with molecular targets and pathways. For instance, it has been proposed to block abasic sites (apurinic/apyrimidinic - AP sites) created by the cleavage of base excision repair (BER) intermediates . This blocking action can enhance the efficacy of alkylating agents and radiation therapy by preventing the repair of DNA damage .
Vergleich Mit ähnlichen Verbindungen
1-Methoxymethanamine is similar to other compounds such as methoxyamine and N-methylhydroxylamine. Methoxyamine is used as an adjunct to alkylating agents and has a similar mechanism of action involving the blocking of abasic sites . N-methylhydroxylamine, on the other hand, is used in the synthesis of various organic compounds and has different reactivity and applications .
Eigenschaften
CAS-Nummer |
57830-25-8 |
|---|---|
Molekularformel |
C2H7NO |
Molekulargewicht |
61.08 g/mol |
IUPAC-Name |
methoxymethanamine |
InChI |
InChI=1S/C2H7NO/c1-4-2-3/h2-3H2,1H3 |
InChI-Schlüssel |
KZRAAPTWXAMZHQ-UHFFFAOYSA-N |
Kanonische SMILES |
COCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Furo[3,4-d]pyridazine-5,7-dione](/img/structure/B8655388.png)
![Propanedinitrile, [2-(3,4-dichlorophenyl)-2-oxoethyl]-](/img/structure/B8655390.png)



![4-[(2-Oxo-2-phenylethyl)thio]benzoic acid](/img/structure/B8655433.png)
![4-[3-(1H-Imidazol-1-yl)propyl]aniline](/img/structure/B8655443.png)


![3,6-Dioxabicyclo[3.1.0]hexan-2-one,4,4-dimethyl-](/img/structure/B8655465.png)


